CC(C)(C)C(=O)Nc1cc(ccn1)C(O)=O
. This indicates that the molecule consists of a 2,2-dimethyl-propionylamino group attached to an isonicotinic acid moiety .
2-(2,2-Dimethyl-propionylamino)-isonicotinamide is a compound that belongs to the class of isonicotinamide derivatives. It is characterized by the presence of a propionylamino group attached to the isonicotinamide structure, which enhances its chemical reactivity and potential biological activity. The compound has garnered interest in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available starting materials, particularly isonicotinic acid and 2,2-dimethyl-propionyl chloride. This synthesis typically involves several steps and can be optimized for yield and purity through various reaction conditions and purification techniques .
2-(2,2-Dimethyl-propionylamino)-isonicotinamide falls under the category of organic compounds, specifically amides. It is a derivative of isonicotinamide, which itself is a pyridine-based compound known for its biological activities. The presence of the dimethyl group contributes to its unique properties and applications in scientific research.
The synthesis of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide generally involves the following steps:
The molecular structure of 2-(2,2-Dimethyl-propionylamino)-isonicotinamide can be represented as follows:
The structure features a pyridine ring (from isonicotinamide) with a propionylamino group that enhances its solubility and reactivity .
The compound undergoes various chemical reactions including:
The mechanism of action for 2-(2,2-Dimethyl-propionylamino)-isonicotinamide likely involves its interaction with specific biological targets such as enzymes or receptors. This binding alters their activity, potentially leading to various pharmacological effects. Detailed studies are required to elucidate specific pathways and interactions relevant to therapeutic applications .
2-(2,2-Dimethyl-propionylamino)-isonicotinamide has several notable applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2